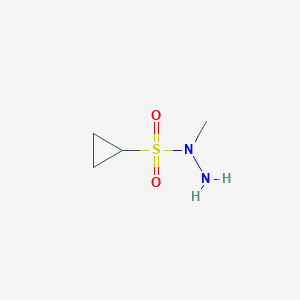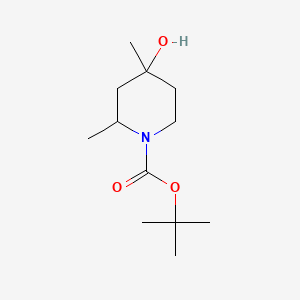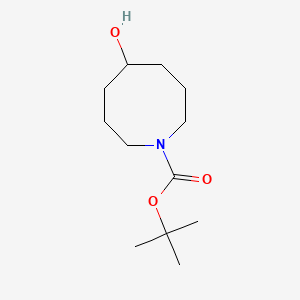
N-methylcyclopropanesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylcyclopropanesulfonohydrazide (NMCSH) is an organic compound containing a sulfonohydrazide group and a methylcyclopropane ring. It is a white crystalline solid with a melting point of 144°C and a boiling point of 284°C. NMCSH was first synthesized in the early 1960s and is used in many scientific applications today. It is used as a reagent in organic synthesis, a catalyst in the production of polymers, and as a drug in laboratory experiments. It is also used in the production of pharmaceuticals, pesticides, and other compounds.
Applications De Recherche Scientifique
N-methylcyclopropanesulfonohydrazide is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a drug in laboratory experiments. It is also used in the production of pharmaceuticals, pesticides, and other compounds. This compound has been used in the synthesis of a variety of compounds, such as carbohydrates, alcohols, and amines. It has also been used in the synthesis of polymers, such as polyethylene, polypropylene, and polystyrene. This compound has been used in the production of drugs, including antifungal and anticonvulsant drugs.
Mécanisme D'action
N-methylcyclopropanesulfonohydrazide acts as a catalyst in organic reactions. It is an electrophile, meaning it is attracted to electron-rich molecules. When this compound reacts with a molecule, it can form a covalent bond with it, resulting in the formation of a new molecule. This compound can also act as a nucleophile, meaning it can react with electron-poor molecules. In this case, this compound can form a covalent bond with the electron-poor molecule, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
This compound has been studied for its effects on the biochemical and physiological processes of living organisms. It has been found to have an inhibitory effect on the growth of bacteria, fungi, and yeast. This compound has also been found to have an inhibitory effect on the activity of enzymes, such as proteases and lipases. This compound has been found to have an inhibitory effect on the growth of cancer cells, and it has been found to have an inhibitory effect on the activity of certain enzymes involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-methylcyclopropanesulfonohydrazide in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. However, there are some limitations to the use of this compound in laboratory experiments. It has a low solubility in water, meaning it must be used in organic solvents. Additionally, it is a strong electrophile and nucleophile, meaning it can react with other molecules in the reaction mixture, resulting in the formation of unwanted products.
Orientations Futures
The use of N-methylcyclopropanesulfonohydrazide in laboratory experiments has potential for further development and application. One potential future direction is the development of new methods to synthesize this compound. Another potential future direction is the development of new methods to use this compound in organic synthesis. Additionally, further research could be conducted to explore the potential of this compound in the production of pharmaceuticals, pesticides, and other compounds. Finally, further research could be conducted to explore the potential of this compound in the inhibition of cancer cell proliferation.
Méthodes De Synthèse
N-methylcyclopropanesulfonohydrazide can be synthesized by several methods. The most common method is the reaction of a methylcyclopropane with an aqueous solution of sodium sulfite and sodium hydrazine. This reaction produces a mixture of this compound and sodium sulfite hydrazide, which can be separated by filtration. Other methods of synthesis include the reaction of a methylcyclopropane with a solution of sodium hydrazide and sulfuric acid, and the reaction of a methylcyclopropane with sulfuric acid and sodium hydrazide.
Propriétés
IUPAC Name |
N-methylcyclopropanesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6(5)9(7,8)4-2-3-4/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKIPXUULCSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(N)S(=O)(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)
![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)

